3‑Fold Higher Cytotoxicity Against MCF‑7 Breast Cancer Cells Compared to Acetylalkannin
In a direct head‑to‑head comparison using the MTT assay on MCF‑7 human breast adenocarcinoma cells (72 h exposure), Acetoxyisovalerylalkannin exhibited an IC50 of 0.48 ± 0.05 µM, while the close analog acetylalkannin showed an IC50 of 1.55 ± 0.12 µM under identical conditions [1]. The target compound is therefore approximately 3.2‑fold more potent (p < 0.01) [1].
| Evidence Dimension | Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.48 ± 0.05 µM |
| Comparator Or Baseline | Acetylalkannin: 1.55 ± 0.12 µM |
| Quantified Difference | 3.2‑fold lower IC50 (higher potency) |
| Conditions | MCF-7 human breast adenocarcinoma cells, MTT assay, 72 h treatment, 37 °C, 5% CO2 |
Why This Matters
For oncology research or drug screening procurement, selecting Acetoxyisovalerylalkannin reduces the required compound mass by over 60% to achieve the same cytotoxic endpoint compared to acetylalkannin.
- [1] Chen, X., Yang, L., Zhang, Y., & Li, W. (2011). Synthesis and cytotoxic activity of shikonin esters. Bioorganic & Medicinal Chemistry Letters, 21(18), 5451-5454. View Source
